![molecular formula C15H24N4OS B5373183 1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5373183.png)
1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, commonly known as ITD-1, is a small molecule inhibitor that has gained significant attention in the field of scientific research. ITD-1 has been shown to target a specific protein, which plays a critical role in various cellular processes.
Mechanism of Action
ITD-1 targets a specific protein, known as casein kinase 1 delta (CK1δ). CK1δ is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, cell cycle progression, and DNA damage repair. ITD-1 binds to the ATP-binding pocket of CK1δ, inhibiting its activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
ITD-1 has been shown to have various biochemical and physiological effects. In cancer cells, ITD-1 has been shown to inhibit cell proliferation and induce cell death. In addition, ITD-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In the context of neurodegenerative diseases, ITD-1 has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
ITD-1 has several advantages for lab experiments. It is a small molecule inhibitor, which allows for easy delivery and penetration into cells. In addition, it has been shown to have high specificity for CK1δ, reducing off-target effects. However, ITD-1 also has limitations. It has a relatively short half-life, which may limit its efficacy in vivo. In addition, it may have limited efficacy in certain cancer types or disease contexts.
Future Directions
There are several future directions for ITD-1 research. One area of interest is the development of more potent and selective CK1δ inhibitors. In addition, there is interest in studying the efficacy of ITD-1 in combination with other therapies, such as immunotherapy or targeted therapy. Further studies are also needed to understand the potential side effects and toxicity of ITD-1 in vivo. Finally, there is interest in studying the role of CK1δ in other cellular processes and disease contexts, which may lead to the development of new therapeutic targets.
Synthesis Methods
The synthesis of ITD-1 involves a series of chemical reactions, starting with the reaction of 4-isopropyl-1,2,3-thiadiazol-5-amine with piperidin-4-ylmethanol. The resulting compound is then reacted with pyrrolidin-2-one to obtain ITD-1. The synthesis method has been optimized to yield high purity and high yield of ITD-1.
Scientific Research Applications
ITD-1 has been used in various scientific research studies, particularly in the field of cancer research. The protein targeted by ITD-1 has been shown to play a critical role in cancer cell proliferation and survival. ITD-1 has been shown to inhibit this protein, leading to decreased cancer cell growth and increased cancer cell death. ITD-1 has also been studied in the context of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[1-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-11(2)15-13(21-17-16-15)10-18-8-5-12(6-9-18)19-7-3-4-14(19)20/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQUNLEZKZIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2CCC(CC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.